(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid

Description

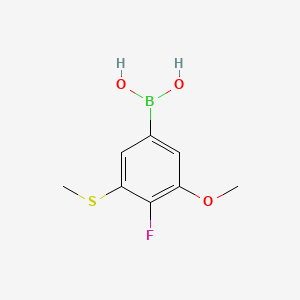

(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid is a multifunctional organoboron compound characterized by three distinct substituents on the phenyl ring: a fluorine atom at position 4, a methoxy group (-OCH₃) at position 3, and a methylthio group (-SCH₃) at position 3.

Properties

Molecular Formula |

C8H10BFO3S |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

(4-fluoro-3-methoxy-5-methylsulfanylphenyl)boronic acid |

InChI |

InChI=1S/C8H10BFO3S/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 |

InChI Key |

KZHSDMWTUOWBIJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1)SC)F)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of substituted arylboronic acids like this compound typically involves:

- Functionalization of an appropriately substituted aryl halide or aryl precursor.

- Lithiation or metal-halogen exchange to generate an arylmetal intermediate.

- Quenching with a boron electrophile such as trialkyl borates or boronic acid derivatives.

- Acidic workup to afford the boronic acid.

The key challenge lies in selecting reaction conditions that tolerate the fluoro, methoxy, and methylthio substituents without side reactions or decomposition.

Lithiation and Boronation Route

A robust and commonly employed method is the halogen-lithium exchange followed by reaction with triisopropyl borate, as exemplified in related fluoro-substituted phenylboronic acids synthesis (patent CN103951688A). Although this patent describes 3,5-difluoro-4-methylphenylboronic acid, the methodology is adaptable to the target compound by starting from a suitably substituted aryl bromide.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting material: 4-bromo-3-fluoro-5-methoxy-phenyl derivative with methylthio substituent | The aryl bromide precursor is prepared or commercially sourced. |

| 2 | n-Butyllithium (2.6 N in hexanes), -78 °C, inert atmosphere (nitrogen or argon) | Halogen-lithium exchange generates the aryllithium intermediate. |

| 3 | Triisopropyl borate (99% purity), addition at -78 °C, then warming to room temperature over 12 h | Boronation step forms the boronate ester intermediate. |

| 4 | Acidic quench with 1N HCl, pH adjusted to 5-6 | Hydrolysis of boronate ester to boronic acid. |

| 5 | Extraction with ethyl acetate, solvent removal under reduced pressure at ~35 °C | Isolation of crude product. |

| 6 | Washing with n-hexane at room temperature for 3 h | Purification step to remove impurities. |

Yields of related compounds using this method range from 70-78% with high purity (HPLC > 98%).

Suzuki-Miyaura Cross-Coupling Followed by Boronation

Another approach involves the palladium-catalyzed coupling of aryl halides with boronic acid derivatives or boronate esters. This method is particularly useful when the methylthio and methoxy groups are sensitive to strong bases or organolithium reagents.

For example, preparation of fluoro-substituted pyridinyl boronic acids using tetrakis(triphenylphosphine)palladium(0) as catalyst, cesium carbonate as base, in 1,2-dimethoxyethane/water at 90-100 °C for 12 h has been reported. Although this example is for a pyridinyl boronic acid, the conditions are adaptable for phenylboronic acids with similar substituents.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5-10 mol%) | Palladium(0) complex |

| Base | Cs2CO3 (2-3 equiv) | Mild inorganic base |

| Solvent | 1,2-Dimethoxyethane / Water (1:1) | Biphasic system |

| Temperature | 90-100 °C | Reflux conditions |

| Time | 12 h | Sufficient for coupling |

This method allows for the installation of boronic acid groups on aryl rings bearing fluoro, methoxy, and methylthio substituents with moderate to good yields (40-75%) depending on substrate and conditions.

Alternative Methods and Functional Group Considerations

Formylation and Subsequent Conversion: Some literature reports the synthesis of substituted phenylboronic acids via formyl intermediates followed by functional group transformations. For example, 4-fluoro-3-formyl phenyl boronic acid can be synthesized and then converted to the methylthio derivative through nucleophilic substitution or thiolation.

Direct C–H Borylation: Emerging methods in C–H activation allow direct borylation of aromatic C–H bonds under iridium or rhodium catalysis. However, these methods require optimization for substrates with multiple substituents like methoxy and methylthio groups and are less commonly applied for this compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The halogen-lithium exchange method offers a direct and efficient route to install the boronic acid moiety on a pre-functionalized aromatic ring, with good yields and high purity, suitable for scale-up.

Suzuki-Miyaura coupling is versatile and compatible with sensitive substituents like methoxy and methylthio groups, avoiding harsh lithiation conditions, but may require careful catalyst and base selection to optimize yield.

The presence of electron-donating groups (methoxy, methylthio) and electron-withdrawing fluoro substituent influences the lithiation site and reactivity, necessitating controlled temperature and stoichiometry.

Purification typically involves extraction and washing steps, often with ethyl acetate and hexane, and final product characterization by NMR and HPLC to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Protodeboronation: Acids like hydrochloric acid or solvents like methanol.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic compounds.

Protodeboronation: The corresponding aryl compound without the boronic acid group.

Scientific Research Applications

(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid is a boronic acid compound with a unique combination of functional groups, including fluorine (electron-withdrawing), methoxy (electron-donating), and methylthio (sulfur-containing) substituents. This combination can significantly alter its reactivity and biological activity compared to other boronic acids.

Scientific Research Applications

This compound as a Building Block

- (Pharmaceuticals) this compound can be used as a building block in the synthesis of various pharmaceutical compounds.

- Organic Synthesis Serves as a key building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions It is extensively used in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic compounds, enhancing efficiency in drug development .

- Bioconjugation The ability to form stable bonds with biomolecules makes it valuable in bioconjugation processes, aiding in the development of targeted drug delivery systems .

- Material Science In the production of functional materials, it contributes to the development of sensors and electronic devices, leveraging its unique chemical properties .

- Analytical Chemistry It is used in the preparation of analytical standards and reagents, facilitating accurate measurements and analyses in various chemical assessments .

Potential Therapeutic Effects

- Compounds containing boronic acid moieties have been studied for potential therapeutic effects, exhibiting pharmacological activities such as anti-inflammatory and anti-cancer properties.

- The unique substituents in this compound may enhance its interaction with biological targets, potentially leading to beneficial or adverse effects depending on dosage and biological context.

- The pharmacological activity of such compounds often depends on their ability to modulate specific biological pathways or interact with particular proteins or enzymes.

Medicinal Chemistry and Drug Development

The structural diversity enabled by the unique combination of substituents in this compound makes it a valuable candidate for further research in medicinal chemistry and drug development.

Case Studies

While specific case studies directly involving “this compound” are not available in the search results, related research provides context:

- EEDi-5285 Analogs : Research on EEDi-5285 analogs demonstrates the impact of fluorine substituents on the phenyl group for binding potency . Installation of a 4-fluoro substituent on the phenyl group can influence binding affinity and cell growth inhibition .

- Cyclic Boronic Acid QPX7728 : The discovery of cyclic boronic acid QPX7728 highlights the potential of boronic acid compounds as broad-spectrum inhibitors with applications in both intravenous and oral administration . The presence of methoxy or fluoro substituents can reduce the impact of efflux, showing a trend in the behavior of these compounds .

Other Boronic Acids Applications

Mechanism of Action

The primary mechanism of action for (4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The reactivity and applications of aryl boronic acids are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Molecular Properties

Key Observations:

- Electron-Withdrawing vs.

- Steric Effects : The methylthio group at position 5 introduces steric hindrance, which may reduce reactivity in some reactions but improve selectivity in others. For example, disubstituted phenyl boronic acids with bulky groups often achieve high enantioselectivities in asymmetric syntheses .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is highly sensitive to substituent effects. Below are comparative yields and selectivities:

Table 2: Reactivity in Representative Reactions

Analysis:

- The target compound’s trifunctional substitution may offer advantages in regioselectivity compared to monosubstituted analogs like 4-fluorophenylboronic acid, which showed moderate yields (62–65%) in meriolin synthesis .

- Steric hindrance from the methylthio group could limit reactivity in some cases, as seen with 2-fluorophenylboronic acid’s low yield (25%) in Rh-catalyzed reactions .

Biological Activity

(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid is an organoboron compound notable for its diverse biological activities. The compound's structure includes a boronic acid functional group attached to a phenyl ring, with substituents that enhance its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The molecular formula of this compound is C₉H₁₀B F O₂ S. The presence of a fluorine atom, a methoxy group (-OCH₃), and a methylthio group (-S-CH₃) contributes to its unique chemical properties, which may enhance its interaction with biological targets.

Research indicates that boronic acids can exhibit various pharmacological activities, including:

- Enzyme Inhibition : Boronic acids often act as inhibitors for proteases and kinases. The specific substituents in this compound may enhance binding affinity to these enzymes due to increased hydrophobic interactions.

- Modulation of Biological Pathways : The compound's ability to interact with specific proteins or enzymes allows it to modulate various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. Its structural characteristics allow it to interfere with cellular pathways involved in tumor growth and proliferation. For instance, compounds with similar boronic acid moieties have shown efficacy in inhibiting cancer cell lines in vitro .

Anti-inflammatory Effects

Compounds containing boronic acid groups have also been studied for their anti-inflammatory effects. The modulation of inflammatory pathways through enzyme inhibition may contribute to the therapeutic potential of this compound in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-Methoxyphenylboronic acid | C₉H₁₁B O₂ | Enzyme inhibition |

| 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | C₉H₆B F₄ O₂ | Anticancer activity |

| 4-Bromophenylboronic acid | C₉H₈B Br O₂ | Antiviral properties |

This table illustrates how different substituents can influence the biological activity of boronic acids.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For example, studies showed IC50 values indicating potent activity against specific cancer types, supporting its potential use as an anticancer agent .

- Mechanistic Insights : Interaction studies using techniques such as NMR and X-ray crystallography have provided insights into how this compound binds to target proteins, elucidating its mechanism of action at the molecular level .

- Therapeutic Applications : The compound's ability to modulate key biological pathways suggests potential applications in drug development for cancer therapy and anti-inflammatory treatments. Further research is needed to validate these findings and explore clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid, and how can its purity be validated?

- Synthesis : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acids. For example, analogous reactions involving 4-(methylthio)phenylboronic acid and halogenated antipyrines have been optimized under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, and dioxane/water mixtures) .

- Purity Validation : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended for detecting impurities at ppm levels. A validated method for carboxy- and methyl-phenylboronic acids includes LOD (0.03 ppm) and LOQ (0.1 ppm) parameters, with reverse-phase C18 columns and mobile phases of ammonium formate/acetonitrile .

Table 1: Key Reaction Conditions for Boronic Acid Synthesis

| Reagent System | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 85 | |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/EtOH | 100 | 37 |

Q. How should researchers handle stability challenges during storage and reactions?

- Storage : Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the boronic acid moiety. Analogous fluorophenylboronic acids (e.g., 4-fluoro-3-methoxyphenylboronic acid) are moisture-sensitive and degrade under ambient humidity .

- Reaction Stability : Use biphasic or solid-phase transesterification methods to minimize decomposition. Monophasic systems with methyl boronic acid have been reported to stabilize boronic esters, enabling product isolation via evaporation .

Advanced Research Questions

Q. How can conflicting NMR data for regiochemical assignments be resolved in derivatives of this compound?

- Methodology : Combine ¹H-¹³C HSQC and NOESY experiments to distinguish between ortho/meta/para substituents. For example, in 4-aryl-5-polyfluoroalkyl-antipyrines, NMR δ values for aromatic protons near electron-withdrawing groups (e.g., -SCF₃) shift upfield by 0.3–0.5 ppm compared to electron-donating groups (e.g., -OCH₃) .

- Case Study : In 4-(methylthio)phenylboronic acid derivatives, the methylthio group (-SMe) exhibits a characteristic triplet at δ 2.53 ppm (¹H NMR, DMSO-d₆) and δ 14.42 ppm (¹³C NMR), confirming its presence .

Table 2: NMR Spectral Data for Analogous Boronic Acids

| Compound | ¹H NMR (δ) | ¹³C NMR (δ) | Reference |

|---|---|---|---|

| 4-(Methylthio)phenylboronic acid | 2.53 (s, 3H, -SMe) | 14.42 (-SMe) | |

| 4-Fluoro-3-methoxyphenylboronic acid | 3.85 (s, 3H, -OCH₃) | 56.2 (-OCH₃) |

Q. What strategies mitigate interference from boronic acid impurities in drug development?

- Analytical Control : Use LC-MS/MS with deuterated internal standards (e.g., d₆-Lumacaftor) to quantify impurities. A validated method achieved 98–102% accuracy for methyl-phenylboronic acid at 1 ppm .

- Synthetic Optimization : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester unreacted boronic acids during cross-coupling .

Q. How does the methylthio group influence reactivity in palladium-catalyzed reactions?

- Electronic Effects : The -SMe group is electron-donating, increasing electron density at the para position and accelerating oxidative addition of aryl halides to Pd(0). However, it may reduce catalyst turnover due to sulfur-Pd coordination .

- Case Study : Reactions of 4-(methylthio)phenylboronic acid with bromo-antipyrines required elevated temperatures (100°C) and XPhos ligands to achieve 37% yield, highlighting steric challenges .

Methodological Considerations

- Contradictions in Stability : While biphasic transesterification is limited by poor product isolation, monophasic systems with volatile boronic esters (e.g., methyl pinacolate) offer superior scalability .

- Spectral Interpretation : Fluorine and methoxy substituents cause splitting patterns in ¹H NMR; use ¹⁹F NMR for unambiguous assignments in polyfluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.